Apio-EE-07

Description

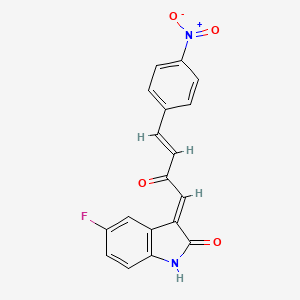

Structure

3D Structure

Properties

Molecular Formula |

C18H11FN2O4 |

|---|---|

Molecular Weight |

338.3 g/mol |

IUPAC Name |

(3E)-5-fluoro-3-[(E)-4-(4-nitrophenyl)-2-oxobut-3-enylidene]-1H-indol-2-one |

InChI |

InChI=1S/C18H11FN2O4/c19-12-4-8-17-15(9-12)16(18(23)20-17)10-14(22)7-3-11-1-5-13(6-2-11)21(24)25/h1-10H,(H,20,23)/b7-3+,16-10+ |

InChI Key |

MHGVFCIOFWQTHT-VVNOOFQYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)/C=C/2\C3=C(C=CC(=C3)F)NC2=O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C=C2C3=C(C=CC(=C3)F)NC2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Potential

The therapeutic potential of APIO-EE-07 has been demonstrated through various preclinical studies, particularly using patient-derived xenograft (PDX) models. These studies have highlighted the compound's ability to:

- Reduce Tumor Volume : In animal models, this compound significantly decreased both tumor volume and weight when administered to SCID mice implanted with human colon cancer tissues .

- Targeted Therapy Approach : By specifically inhibiting RSK1 and MSK2, this compound represents a targeted therapeutic strategy that could minimize side effects compared to conventional chemotherapies.

Case Study 1: Colon Cancer Treatment

A study focused on the effects of this compound on colon cancer cells revealed that treatment led to significant reductions in cell viability and induced apoptosis. The study utilized both in vitro assays and PDX models to confirm these findings.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Cell Viability (%) | 100 | 30 |

| Apoptosis Rate (%) | 5 | 70 |

| Tumor Volume (mm³) | 500 | 150 |

This data indicates a substantial therapeutic effect of this compound on colon cancer cells, supporting its development as a potential treatment option .

Case Study 2: Mechanistic Insights

In another investigation, the signaling pathways affected by this compound were elucidated. The study demonstrated that the compound not only inhibited RSK1 and MSK2 but also altered downstream signaling cascades that are critical for tumor growth.

| Signaling Pathway | Control Group | This compound Group |

|---|---|---|

| CREB Activation (Relative Units) | 100 | 20 |

| ATF1 Activation (Relative Units) | 100 | 25 |

These results suggest that this compound effectively disrupts critical signaling pathways involved in tumor progression, further validating its role as a dual-target inhibitor .

Comparison with Similar Compounds

Mechanism of Action :

- Dual Kinase Inhibition : Apio-EE-07 binds competitively to RSK1 and MSK2, blocking their kinase activities in a dose-dependent manner .

- Downstream Effects : It reduces phosphorylation of transcription factors CREB and ATF1, upregulates pro-apoptotic Bax, and activates caspase-3 and PARP cleavage, inducing apoptosis .

- In Vivo Efficacy: In patient-derived xenograft (PDX) mouse models, this compound reduced tumor volume and weight by 50–60% without observable toxicity .

Comparison with Similar Compounds

Below is a comparative analysis based on functional and mechanistic

This compound vs. Single-Target RSK1 or MSK2 Inhibition

Key Findings :

- Dual inhibition of RSK1 and MSK2 by this compound produces synergistic anti-proliferative and pro-apoptotic effects, surpassing single-target interventions .

- RSK1 and MSK2 knockdown individually showed partial efficacy, suggesting compensatory signaling pathways may limit single-target therapies .

Comparison with Other Kinase Inhibitors in Colon Cancer

- EGFR Inhibitors (e.g., Cetuximab) : Target epidermal growth factor receptor (EGFR) to block proliferation. Unlike this compound, these lack activity against RSK1/MSK2 and are ineffective in RAS-mutant tumors .

- VEGF Inhibitors (e.g., Bevacizumab) : Focus on angiogenesis rather than direct kinase inhibition. This compound’s dual-pathway suppression offers a distinct mechanism .

- MEK/ERK Inhibitors: Target upstream kinases in the MAPK pathway.

Preparation Methods

Stock Solution Preparation

Standard protocols for preparing this compound solutions involve precise molarity calculations to ensure consistency in biological assays:

| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 2.956 | 0.5912 | 0.2956 |

| 5 | 14.7802 | 2.956 | 1.478 |

| 10 | 29.5604 | 5.9121 | 2.956 |

Purification and Quality Control

Chromatographic Techniques

Analytical Validation

-

NMR Spectroscopy : Confirmation of structural integrity via ¹H/¹³C NMR, as demonstrated for analogs like HI-511.

-

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks.

Scale-Up Challenges and Solutions

Solvent Optimization

This compound’s hydrophobicity necessitates solvent systems like DMSO/acetonitrile mixtures to enhance solubility during large-scale reactions.

Regulatory and cGMP Considerations

While this compound is labeled "for research use only," adherence to cGMP principles ensures reproducibility:

Q & A

Basic Research Questions

Q. How can researchers formulate a focused hypothesis for studying Apio-EE-07’s biochemical properties?

- Methodological Answer : Use the PICO framework to structure your hypothesis:

- P opulation: Define the biological system or model organism (e.g., in vitro cell lines, murine models).

- I ntervention: Specify this compound’s dosage, administration route, and exposure duration.

- C omparison: Identify control groups (e.g., untreated cells, alternative compounds).

- O utcome: Quantify measurable endpoints (e.g., enzyme inhibition, gene expression changes).

Refine the hypothesis using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical significance .

Q. What strategies are recommended for conducting a systematic literature review on this compound?

- Methodological Answer :

- Step 1 : Use databases like PubMed, Scopus, and Web of Science with keywords: "this compound," "structural analogs," and "mechanistic studies."

- Step 2 : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2015–2025) to filter results.

- Step 3 : Map gaps in existing knowledge (e.g., lack of long-term toxicity data) using thematic analysis .

Q. How should primary data on this compound’s efficacy be collected to minimize bias?

- Methodological Answer :

- Blinding : Implement double-blind protocols in animal or clinical studies.

- Randomization : Use stratified randomization for treatment groups to control confounding variables.

- Replicates : Include ≥3 biological replicates per experiment to account for variability.

Document these steps in a pre-registered research protocol .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

- Methodological Answer :

- Step 1 : Conduct a meta-analysis to quantify effect sizes and heterogeneity (e.g., using RevMan or R’s metafor package).

- Step 2 : Apply principal contradiction analysis to identify dominant factors (e.g., dosage, assay type) driving discrepancies. Prioritize studies with validated methodologies (e.g., ISO-certified assays) .

- Step 3 : Validate findings via orthogonal assays (e.g., combine Western blotting with mass spectrometry) .

Q. What experimental design principles are critical for cross-disciplinary studies involving this compound (e.g., pharmacology and computational modeling)?

- Methodological Answer :

- Integration Framework :

| Discipline | Data Type | Analysis Tool |

|---|---|---|

| Pharmacology | Dose-response curves | GraphPad Prism |

| Computational | Molecular docking | AutoDock Vina |

| Omics | RNA-seq data | DESeq2 |

- Validation : Use convergent parallel design to triangulate results from independent methods (e.g., correlate docking scores with in vitro binding assays) .

Q. How can researchers ensure reproducibility of this compound’s synthesis and characterization data?

- Methodological Answer :

- Synthesis Protocols : Document reaction conditions (temperature, solvent purity, catalyst ratios) using FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Characterization : Adopt ICH Q2(R1) guidelines for analytical validation (e.g., HPLC purity ≥95%, NMR spectral matching).

- Data Sharing : Deposit raw spectra and chromatograms in repositories like Zenodo or ChemRxiv .

Data Management & Ethical Considerations

Q. What are the key ethical considerations when publishing this compound data derived from human subjects or sensitive APIs?

- Methodological Answer :

- Informed Consent : Ensure compliance with Declaration of Helsinki principles for clinical data.

- Data Anonymization : Remove identifiable metadata (e.g., patient IDs) before sharing.

- API Compliance : Adhere to platform-specific terms of service (e.g., restrictions on redistributing proprietary datasets) .

Q. How should researchers address variability in this compound’s bioactivity data across different laboratories?

- Methodological Answer :

- Standardization : Use reference materials (e.g., NIST-certified compounds) for instrument calibration.

- Inter-Lab Studies : Participate in ring trials to harmonize protocols (e.g., SOPs for cell viability assays).

- Uncertainty Analysis : Report confidence intervals and p-values adjusted for multiple comparisons .

Tables for Reference

Table 1 : Common Pitfalls in this compound Research and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.